molecular formula C10H14O2 B1143756 (1R)-(-)-Camphorquinone CAS No. 10334-26-6

(1R)-(-)-Camphorquinone

Cat. No.: B1143756
CAS No.: 10334-26-6
M. Wt: 166.22
InChI Key:
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Description

(1R)-(-)-Camphorquinone is a chiral organic compound with the molecular formula C10H14O2. It is a yellow crystalline solid that is widely used as a photoinitiator in the polymerization of dental resins and other light-cured materials. The compound is derived from camphor and is known for its ability to absorb light and initiate chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R)-(-)-Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide (SeO2) as an oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or ethanol, under reflux conditions. The process yields this compound along with other by-products that can be separated through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidation processes. Catalytic oxidation using metal catalysts such as palladium or platinum can be employed to achieve higher yields and purity. The reaction conditions are optimized to ensure the selective oxidation of camphor to this compound.

Chemical Reactions Analysis

Types of Reactions: (1R)-(-)-Camphorquinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to other quinone derivatives.

    Reduction: Reduction reactions can yield camphor or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, hydrogen peroxide, or metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products:

    Oxidation: Various quinone derivatives.

    Reduction: Camphor or reduced camphor derivatives.

    Substitution: Substituted camphorquinone derivatives.

Scientific Research Applications

(1R)-(-)-Camphorquinone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in the polymerization of dental resins and other light-cured materials.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of adhesives, coatings, and other polymer-based products.

Mechanism of Action

The mechanism of action of (1R)-(-)-Camphorquinone involves its ability to absorb light and generate free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s photoinitiating properties are attributed to its unique molecular structure, which allows it to efficiently absorb light and produce reactive intermediates.

Molecular Targets and Pathways:

    Photoinitiation: The compound absorbs light, leading to the formation of excited states and free radicals.

    Radical Generation: The free radicals generated initiate the polymerization of monomers.

    Polymerization: The radicals react with monomers, forming polymer chains and cross-linked networks.

Comparison with Similar Compounds

    Benzoin methyl ether: Another photoinitiator used in polymerization.

    Benzil: A diketone compound with similar photoinitiating properties.

    Camphor: The parent compound from which (1R)-(-)-Camphorquinone is derived.

Uniqueness: this compound is unique due to its high efficiency as a photoinitiator and its ability to produce free radicals under mild conditions. Its chiral nature also allows for specific interactions in asymmetric synthesis and other stereoselective processes.

Properties

IUPAC Name

(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQXSTWCDUXYEZ-LDWIPMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10334-26-6, 10373-78-1
Record name (-)-Camphorquinone
Source CAS Common Chemistry
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Record name Camphoroquinone
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Record name Dl-bornane-2,3-dione
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Record name (1R)-(-)-Camphorquinone
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